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molecular formula C9H14O4 B1622753 Methyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 42957-17-5

Methyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No. B1622753
M. Wt: 186.2 g/mol
InChI Key: POITUNMGPFESML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739104

Procedure details

118 g of oxalic acid dimethyl ester, warmed to 60° C., are added dropwise to a suspension of 59.4 g (1.1 mols) of sodium methylate in 200 g of toluene, cooled to 5° C., in the course of 1 hour, whilst stirring. 100 g (1 mol) of technical grade pinacolin are allowed to run rapidly into the mixture. The mixture is subsequently stirred for 15 minutes and 90 g of a methanol/toluene mixture are then distilled off, at boiling point760 : 67° to 100° C., over a packed column in the course of 3 hours. The bottom product is cooled to 40° C. and 258 g of 20.9% strength by weight aqeuous sulphuric acid are added. Phase separation is effected after thorough stirring for 1 hour. Distillation of the organic phase at boiling point0.4 : 75° C. gives 163.5 g of pivaloylpyruvic acid methyl ester (87.0% of the theoretical yield) with a purity of 99.0% (by analysis by gas chromatography).
Quantity
118 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
59.4 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:8])[C:4]([O:6][CH3:7])=[O:5].C[O-].[Na+].[CH3:12][C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[O:14]>C1(C)C=CC=CC=1>[CH3:7][O:6][C:4](=[O:5])[C:3]([CH2:12][C:13](=[O:14])[C:15]([CH3:18])([CH3:17])[CH3:16])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
COC(C(=O)OC)=O
Step Two
Name
sodium methylate
Quantity
59.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
90 g of a methanol/toluene mixture are then distilled off
CUSTOM
Type
CUSTOM
Details
67° to 100° C.
CUSTOM
Type
CUSTOM
Details
in the course of 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The bottom product is cooled to 40° C.
ADDITION
Type
ADDITION
Details
258 g of 20.9% strength by weight aqeuous sulphuric acid are added
CUSTOM
Type
CUSTOM
Details
Phase separation
STIRRING
Type
STIRRING
Details
after thorough stirring for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the organic phase

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 163.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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